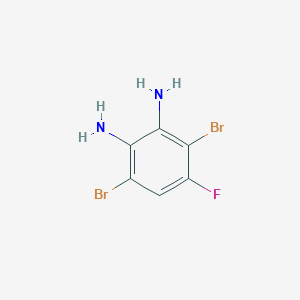

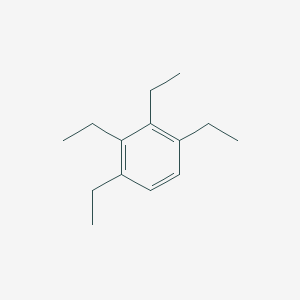

![molecular formula C27H34N2O5 B12288043 (R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster est un composé organique complexe qui appartient à la classe des dérivés de la proline

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification. Les réactifs couramment utilisés dans la synthèse peuvent inclure le chloroformate d’éthyle, la phénylpropylamine et les dérivés de la proline. Les conditions de réaction impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour garantir la stéréochimie et le rendement souhaités.

Méthodes de production industrielle

La production industrielle de ces composés peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Les méthodes sont optimisées pour un rendement élevé, une pureté et un coût-efficacité. Des techniques telles que la chromatographie et la cristallisation sont employées pour la purification.

Analyse Des Réactions Chimiques

Types de réactions

(R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels à des états d’oxydation plus élevés.

Réduction : Réduction des groupes carbonyle en alcools ou en amines.

Substitution : Réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et les nucléophiles comme les amines ou les alcools. Les conditions de réaction varient en fonction de la transformation souhaitée, notamment la température, le solvant et le pH.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans le composé et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Chimie

En chimie, (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster est étudié pour sa réactivité et son potentiel en tant que bloc de construction pour des molécules plus complexes.

Biologie

En recherche biologique, ce composé peut être étudié pour ses interactions avec les enzymes et les protéines, fournissant des informations sur son potentiel en tant qu’outil biochimique.

Médecine

En chimie médicinale, (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster peut être exploré pour son potentiel thérapeutique, en particulier dans le développement de médicaments ciblant des voies ou des récepteurs spécifiques.

Industrie

Dans le secteur industriel, ce composé pourrait être utilisé dans la synthèse de matériaux avancés ou comme intermédiaire dans la production de produits pharmaceutiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.

Medicine

In medicinal chemistry, ®-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster may be explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

Le mécanisme d’action de (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression des gènes.

Comparaison Avec Des Composés Similaires

Composés similaires

- (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-proline

- (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolineMéthylEster

Unicité

Comparé à des composés similaires, (R)-1-[N-[1-(Éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-L-prolinePhénylméthylEster peut présenter des propriétés uniques, telles qu’une stabilité accrue, une réactivité spécifique ou une activité biologique améliorée. Ces caractéristiques en font un composé précieux pour la recherche et le développement dans divers domaines.

Propriétés

IUPAC Name |

benzyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-3-33-26(31)23(17-16-21-11-6-4-7-12-21)28-20(2)25(30)29-18-10-15-24(29)27(32)34-19-22-13-8-5-9-14-22/h4-9,11-14,20,23-24,28H,3,10,15-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFVAAUZTGRTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)

![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)

![1-(11,18-Dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl)-2-hydroxyethanone](/img/structure/B12288007.png)

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)